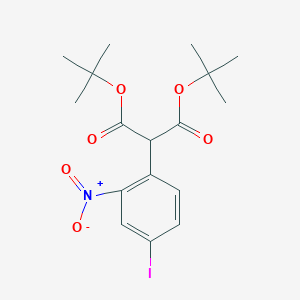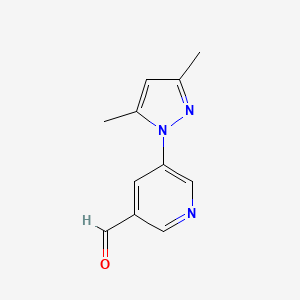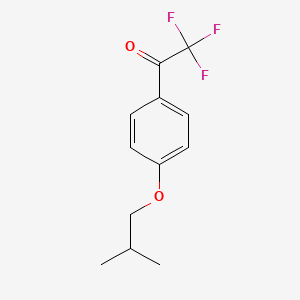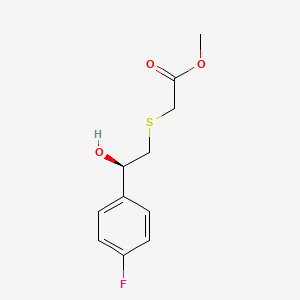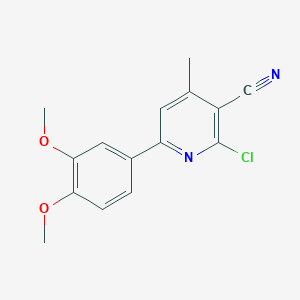
(4R)-4-(4-Methylbenzyl)-D-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a benzyl group substituted with a methyl group, and a pentanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl bromide and diethyl malonate.
Alkylation: The first step involves the alkylation of diethyl malonate with 4-methylbenzyl bromide in the presence of a base such as sodium ethoxide.
Hydrolysis and Decarboxylation: The resulting product is then hydrolyzed and decarboxylated to yield the corresponding carboxylic acid.
Industrial Production Methods
Industrial production methods for (2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Amides and other derivatives.
科学的研究の応用
(2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2r,4r)-4-methyl-2-piperidinecarboxylic acid: Another chiral amino acid derivative with similar structural features.
(2r,4r)-4-hydroxy-2-piperidinecarboxylic acid: A compound with a hydroxyl group instead of an amino group.
Uniqueness
(2r,4r)-2-amino-4-(4-methylbenzyl)pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and drug development.
特性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
(2R,4R)-2-amino-4-[(4-methylphenyl)methyl]pentanedioic acid |
InChI |
InChI=1S/C13H17NO4/c1-8-2-4-9(5-3-8)6-10(12(15)16)7-11(14)13(17)18/h2-5,10-11H,6-7,14H2,1H3,(H,15,16)(H,17,18)/t10-,11-/m1/s1 |
InChIキー |
RGKAJUJNUGDWKC-GHMZBOCLSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C[C@H](C[C@H](C(=O)O)N)C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


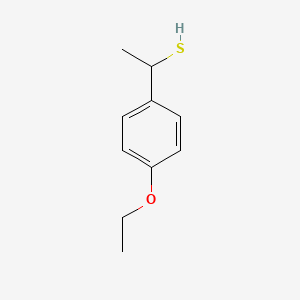
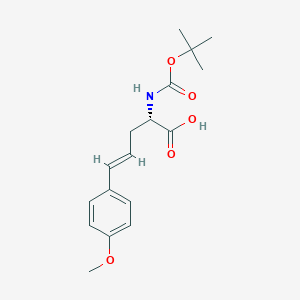
![1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13085196.png)
![1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13085201.png)

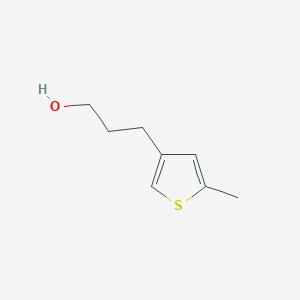

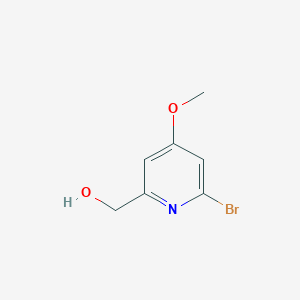
![5-Hexyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B13085230.png)
